molecular formula C13H13NO B6496323 3-[(2-methylphenoxy)methyl]pyridine CAS No. 802887-47-4

3-[(2-methylphenoxy)methyl]pyridine

Cat. No.: B6496323
CAS No.: 802887-47-4
M. Wt: 199.25 g/mol
InChI Key: RYWKXJBUJQJULZ-UHFFFAOYSA-N
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Description

3-[(2-Methylphenoxy)methyl]pyridine (CAS: 10273-92-4) is a pyridine derivative characterized by a pyridine ring substituted with a 2-methylphenoxymethyl group. Its molecular formula is C₁₃H₁₃N, and it has a molecular weight of 183.25 g/mol .

Properties

IUPAC Name

3-[(2-methylphenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWKXJBUJQJULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylphenoxy)methyl]pyridine typically involves the reaction of 2-methylphenol with a suitable pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods often use readily available reagents and provide high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylphenoxy)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and pyridine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-[(2-methylphenoxy)methyl]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-methylphenoxy)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Physicochemical Properties :

  • Hazards : Classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and eye irritant (Category 2A). It may also cause respiratory tract irritation (H302, H315, H319, H335) .

Comparison with Similar Compounds

The pharmacological and chemical profiles of 3-[(2-methylphenoxy)methyl]pyridine can be contextualized by comparing it to structurally or functionally related pyridine derivatives. Below is a detailed analysis:

Functional Group Variations

  • MPEP [2-methyl-6-(phenylethynyl)pyridine] and SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine]: These mGluR5 antagonists feature styryl or ethynyl groups instead of a phenoxymethyl chain. MPEP inhibits NMDA receptors at higher concentrations (IC₅₀ > 10 μM) and reduces neuronal injury in traumatic brain injury models .
  • (2-Chloro-5-methylpyridin-3-yl)methanol: This derivative (CAS: 518314-64-2) replaces the phenoxymethyl group with a chloromethyl-hydroxyl chain. Its molecular weight (157.60 g/mol) is lower than the target compound, and the chlorine atom likely increases electrophilicity, impacting reactivity in synthetic pathways .

Pharmacokinetic and Toxicity Profiles

  • Metabolites of Pyridine Derivatives: Metabolites such as 490-M18 [(2E)-(hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid] and 490-M19 (a glycine-conjugated derivative) demonstrate how oxidation and conjugation pathways modify the parent compound’s bioavailability and excretion . These pathways are less characterized for this compound but may follow similar trends.
  • Safety Comparisons: Unlike this compound, compounds like SIB-1757 [6-methyl-2-(phenylazo)-3-pyridinol] and GW0742 [4-[[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy acetic acid] exhibit distinct hazard profiles. GW0742, for instance, is formulated in DMSO-saline to enhance solubility, whereas the target compound’s irritancy may limit its formulation options .

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